Cas no 1000413-72-8 (Fasiglifam)

Fasiglifam structure
Nom du produit:Fasiglifam
Numéro CAS:1000413-72-8
Le MF:C29H32O7S
Mégawatts:524.62518
MDL:MFCD18251445
CID:822508
PubChem ID:24857286
Fasiglifam Propriétés chimiques et physiques
Nom et identifiant
-
- TAK875
- TAK-875
- (S)-2-(6-((2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)acetic acid
- 2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid
- NULL
- ((3S)-6-({3-[4-(3-methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid
- 3-Benzofuranacetic acid,6-[[2',6'-diMethyl-4'-[3-(Methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]Methoxy]-2,3-dihydro-,(3S)
- Fasiglifam
- Fasiglifam (INN)
- FASIGLIFAM (TAK-875)
- (3S)-6-[[2',6'-Dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-3-benzofuranacetic acid
- TAK-875,TAK875
- (S)-2-(6-((2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2,3-dih
- [(3S)-6-({2',6'-Dimethyl-4'-[3-(methylsulfonyl)propoxy]-3-biphenylyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid
- 3-Benzofuranacetic acid, 6-[[2',6'-diMethyl-4'-[3-(Methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]Methoxy]-2,3-dihydro-, (3S)-
- Q27077287
- 2YB
- BCP02430
- 3-BENZOFURANACETIC ACID, 6-((2',6'-DIMETHYL-4'-(3-(METHYLSULFONYL)PROPOXY)(1,1'-BIPHENYL)-3-YL)METHOXY)-2,3-DIHYDRO-, (3S)-
- SCHEMBL204652
- GTPL6484
- MS-29716
- Fasiglifam [USAN:INN]
- ((3S)-6-(((2',6'-DIMETHYL-4'-(3-(METHANESULFONYL)PROPOXY)-(1,1'-BIPHENYL)-3-YL))METHOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-YL)ACETIC ACID
- MFCD18251445
- AKOS025289552
- CHEMBL1829174
- 1000413-72-8
- UNII-GLP1W4JXAH
- DTXSID601025726
- Fasiglifam [INN]
- D10336
- AC-25651
- BRD-K58501140-002-01-0
- FASIGLIFAM [USAN]
- (3S)-6-[[2',6'-Dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-3-benzofuranacetic Acid; (+)-TAK 875; TAK-875
- [(3S)-6-({3-[4-(3-methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid
- BDBM50386790
- Fasiglifam (USAN/INN)
- [(3s)-6-({2',6'-Dimethyl-4'-[3-(Methylsulfonyl)propoxy]biphenyl-3-Yl}methoxy)-2,3-Dihydro-1-Benzofuran-3-Yl]acetic Acid
- 2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzouran-3-yl]acetic acid
- HY-10480
- Tak-875 anhydrous
- FASIGLIFAM [WHO-DD]
- 2-[(3S)-6-({3-[4-(3-methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid
- GLP1W4JXAH
- CS-0282
- DB12491
- J-501277
- BZCALJIHZVNMGJ-HSZRJFAPSA-N
- TAK-875(Fasiglifam)
- ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid
- NS00072908
- GLXC-04884
- NCGC00346669-01
- TAK 875
- EX-A203
- CHEBI:177451
- NCGC00346669-07
- 4phu
- TAK-875, >=98%
-
- MDL: MFCD18251445
- Piscine à noyau: InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m1/s1
- La clé Inchi: BZCALJIHZVNMGJ-HSZRJFAPSA-N
- Sourire: CC1=C(C(C)=CC(OCCCS(C)(=O)=O)=C1)C2=CC(COC3=CC=C4[C@@H](COC4=C3)CC(O)=O)=CC=C2
Propriétés calculées
- Qualité précise: 524.18700
- Masse isotopique unique: 524.18687453g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 11
- Complexité: 828
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 108Ų
- Le xlogp3: 4.7
Propriétés expérimentales
- Dense: 1.252
- Point d'ébullition: 739.1±60.0°C at 760 mmHg
- Le PSA: 107.51000
- Le LogP: 6.39440
Fasiglifam Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Fasiglifam PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D516808-10mg |
(3S)-6-[[2',6'-Dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-3-benzofuranacetic acid |
1000413-72-8 | 98% | 10mg |
$720 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86690-10mg |
TAK-875 |
1000413-72-8 | 98% | 10mg |
¥5778.0 | 2023-09-06 | |
Chemenu | CM157140-1g |
Fasiglifam |
1000413-72-8 | 95+% | 1g |
$1450 | 2023-02-19 | |
eNovation Chemicals LLC | D500334-250MG |
Fasiglifam |
1000413-72-8 | 97% | 250mg |
$225 | 2024-07-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T127963-25mg |
TAK-875 |
1000413-72-8 | ≥98% | 25mg |
¥3368.90 | 2023-08-31 | |
MedChemExpress | HY-10480-10mM*1 mL in DMSO |
Fasiglifam |
1000413-72-8 | 98.94% | 10mM*1 mL in DMSO |
¥1210 | 2024-04-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2351-50 mg |
TAK875 |
1000413-72-8 | 99.82% | 50mg |
¥5382.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2351-1 mL * 10 mM (in DMSO) |
TAK875 |
1000413-72-8 | 99.82% | 1 mL * 10 mM (in DMSO) |
¥1383.00 | 2022-02-28 | |
ChemScence | CS-0282-2mg |
Fasiglifam |
1000413-72-8 | 98.94% | 2mg |
$79.0 | 2022-04-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023195-50mg |
Fasiglifam |
1000413-72-8 | 98% | 50mg |
¥5685 | 2023-09-11 |
Fasiglifam Littérature connexe
-
Irina V. Palamarchuk,Zarina T. Shulgau,Adilet Y. Dautov,Shynggys D. Sergazy,Ivan V. Kulakov Org. Biomol. Chem. 2022 20 8962
-
Michael J. Waring,David J. Baker,Stuart N. L. Bennett,Alexander G. Dossetter,Mark Fenwick,Rob Garcia,Jennie Georgsson,Sam D. Groombridge,Susan Loxham,Philip A. MacFaul,Katie G. Maskill,David Morgan,Jenny Morrell,Helen Pointon,Graeme R. Robb,David M. Smith,Stephen Stokes,Gary Wilkinson Med. Chem. Commun. 2015 6 1024
-
James Allen Frank,Dmytro A. Yushchenko,Nicholas H. F. Fine,Margherita Duca,Mevlut Citir,Johannes Broichhagen,David J. Hodson,Carsten Schultz,Dirk Trauner Chem. Sci. 2017 8 7604
-
Zheng Li,Jianyong Yang,Weijie Gu,Guoshen Cao,Xiaoting Fu,Xuedan Sun,Yu Zhang,Hui Jin,Wenlong Huang,Hai Qian RSC Adv. 2016 6 46356
-
Xuekun Wang,Yurui Xu,Shujun Feng,Xinyu Huang,Xia Meng,Jiao Chen,Leilei Guo,Junliang Ge,Jikang Zhang,Jianmei Chen,Li Cheng,Kai Gu,Yu Zhang,Qing Jiang,Xinghai Ning Chem. Commun. 2019 55 8975
1000413-72-8 (Fasiglifam) Produits connexes
- 1805217-47-3(5-Bromo-3-methyl-2-nitrobenzyl chloride)
- 38647-83-5(4-Chlorophenylguanidinium nitrate)
- 1369236-72-5(3-{pyrazolo1,5-apyrimidin-6-yl}piperidine)
- 858635-83-3(7-(2-Bromoacetyl)-4-hydroxy-3H-1,3-benzothiazol-2-one)
- 38859-10-8(rac-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid, cis)
- 67654-58-4(Methyl (S)-3-acetamido-3-phenylpropanoate)
- 338392-09-9(1-(cyclohexylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol)
- 220350-26-5((1R,2R)-2-(m-Tolyl)cyclopropanecarboxylic Acid)
- 2411224-43-4(4-[(Fluorosulfonyl)oxy]-2-(phenylmethyl)-1H-isoindole-1,3(2H)-dione)
- 879605-70-6(5,7-Dichloroquinolin-8-yl azepane-1-sulfonate)
Fournisseurs recommandés
atkchemica
(CAS:1000413-72-8)Fasiglifam

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:1000413-72-8)Fasiglifam

Pureté:99%/99%
Quantité:100mg/250mg
Prix ($):250.0/488.0